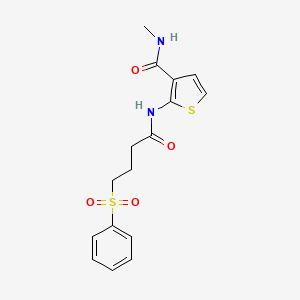

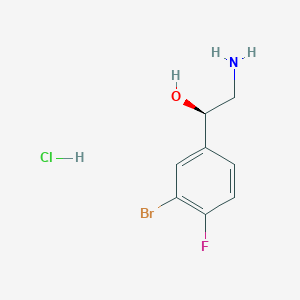

(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride, also known as AR-A014418, is a selective glycogen synthase kinase-3β (GSK-3β) inhibitor. GSK-3β is a serine/threonine kinase that is involved in various biological processes such as glycogen metabolism, cell proliferation, differentiation, and apoptosis. AR-A014418 has been widely used in scientific research to investigate the role of GSK-3β in various diseases and physiological processes.

Applications De Recherche Scientifique

Synthesis of Adrenergic Agents : This compound serves as an intermediate in the synthesis of new adrenergic agents. Enantioselective lipase-catalyzed reactions have been employed for its resolution, with hydrolysis yielding the best results (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Structure-Activity Relationships : Studies on the structure-activity relationships of amino-halogen substituted phenyl-aminoethanols, closely related to this compound, have shown significant beta 2-mimetic activity and potential as broncholytic agents (Engelhardt, 1984).

Key Intermediate in Drug Synthesis : The compound is also a critical intermediate for the preparation of PF-2341066, a potent inhibitor of c-Met/ALK, currently under clinical development. An efficient four-step biotransformation-mediated synthesis of the enantiomerically pure form of this compound has been described (Martínez, Keller, Meijer, Metselaar, Kruithof, Moore, & Pei-Pei, 2010).

Optical Probes for Fluorogenic Detection : This compound has been used in the development of optical probes for the fluorogenic detection of Al3+, with significant potential in sensing applications (Shweta, Neeraj, Asthana, Mishra, & Upadhyay, 2016).

Antitumor Activity : Derivatives of this compound have been synthesized and tested for in vitro antitumor activity, showing promising results (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).

Role in Chiral Recognition Studies : The compound and its analogs have been used to study the role of substituents in the chiral recognition of molecular complexes, providing insights into stereochemistry (Unnamed Author, 2022).

Synthesis of Optically Active Compounds : This compound has been involved in the synthesis of optically active compounds, demonstrating its importance in enantioselective synthesis processes (Patel et al., 2004).

Enantioselective Microbial Reduction : It has been used in the enantioselective microbial reduction of substituted acetophenones, showcasing its utility in producing optically active intermediates (Patel et al., 2004).

Propriétés

IUPAC Name |

(1R)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZTVSBBBJEQQV-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)Br)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CN)O)Br)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363703.png)

![4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363708.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2363710.png)

![6-(propan-2-yl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2363712.png)

![Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate](/img/structure/B2363716.png)

![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2363717.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2363718.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2363722.png)

![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine](/img/structure/B2363723.png)